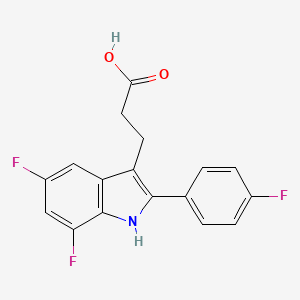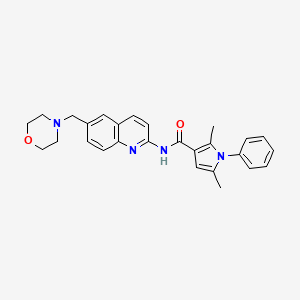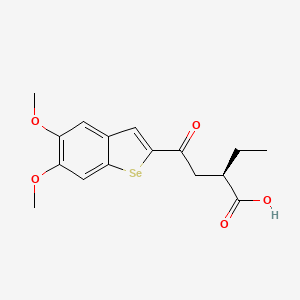
3-(5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5,7-Difluor-2-(4-Fluorphenyl)-1H-indol-3-yl)propansäure ist eine synthetische organische Verbindung mit der Summenformel C17H12F3NO2 und einem Molekulargewicht von 319,28 g/mol Diese Verbindung zeichnet sich durch das Vorhandensein eines Indolkern aus, der mit Fluoratomen substituiert ist, sowie einer Propansäure-Seitenkette.
Vorbereitungsmethoden
Die Synthese von 3-(5,7-Difluor-2-(4-Fluorphenyl)-1H-indol-3-yl)propansäure beinhaltet typischerweise mehrstufige organische Reaktionen. Der Syntheseweg beginnt oft mit der Herstellung des Indolkern, gefolgt von der Einführung von Fluoratomen und der Propansäure-Seitenkette. Häufig verwendete Reagenzien in diesen Reaktionen sind Fluorierungsmittel, Indolderivate und Propansäurederivate. Die Reaktionsbedingungen umfassen in der Regel kontrollierte Temperaturen und die Verwendung von Katalysatoren, um hohe Ausbeuten und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
3-(5,7-Difluor-2-(4-Fluorphenyl)-1H-indol-3-yl)propansäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung entsprechender Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Wissenschaftliche Forschungsanwendungen
3-(5,7-Difluor-2-(4-Fluorphenyl)-1H-indol-3-yl)propansäure hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Wechselwirkungen mit Enzymen und Rezeptoren.
Medizin: Die Forschung ist im Gange, um ihre potenziellen therapeutischen Anwendungen zu untersuchen, insbesondere bei der Entwicklung neuer Medikamente.
Wirkmechanismus
Der Wirkmechanismus von 3-(5,7-Difluor-2-(4-Fluorphenyl)-1H-indol-3-yl)propansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Fluoratome in der Verbindung erhöhen ihre Bindungsaffinität und Selektivität gegenüber diesen Zielstrukturen. Die an seinem Wirkmechanismus beteiligten Pfade umfassen die Modulation der Enzymaktivität und der Rezeptorsignalisierung, was zu verschiedenen biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 3-(5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action include modulation of enzyme activity and receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-(5,7-Difluor-2-(4-Fluorphenyl)-1H-indol-3-yl)propansäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
3-(5,7-Difluor-2-(4-Chlorphenyl)-1H-indol-3-yl)propansäure: Diese Verbindung hat ein Chloratom anstelle eines Fluoratoms, was ihre chemischen Eigenschaften und biologischen Aktivitäten beeinflusst.
3-(5,7-Difluor-2-(4-Bromphenyl)-1H-indol-3-yl)propansäure:
3-(5,7-Difluor-2-(4-Methylphenyl)-1H-indol-3-yl)propansäure: Die Methylgruppe verändert die Hydrophobie der Verbindung und ihre Wechselwirkung mit molekularen Zielstrukturen.
Eigenschaften
Molekularformel |
C17H12F3NO2 |
|---|---|
Molekulargewicht |
319.28 g/mol |
IUPAC-Name |
3-[5,7-difluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H12F3NO2/c18-10-3-1-9(2-4-10)16-12(5-6-15(22)23)13-7-11(19)8-14(20)17(13)21-16/h1-4,7-8,21H,5-6H2,(H,22,23) |
InChI-Schlüssel |
DOSKTJPLUNJYOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C3=C(N2)C(=CC(=C3)F)F)CCC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-hydroxy-N-[(Z)-(4-phenylphenyl)methylideneamino]heptanediamide](/img/structure/B11935064.png)


![(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B11935082.png)
![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide](/img/structure/B11935087.png)
![N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide](/img/structure/B11935089.png)


![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxypentanoic acid](/img/structure/B11935112.png)
![butanedioate;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide](/img/structure/B11935122.png)
![4-[(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one](/img/structure/B11935124.png)
![3-(4-(2'-(N-(tert-Butyl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamido)phenyl)propanoic acid](/img/structure/B11935132.png)
![[13-Hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B11935136.png)
![Trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,22-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;dichloride](/img/structure/B11935141.png)
